molecular formula C14H13NO3 B8549494 Ethyl 2-(4-cyanobenzylidene)-3-oxobutanoate

Ethyl 2-(4-cyanobenzylidene)-3-oxobutanoate

Cat. No. B8549494
M. Wt: 243.26 g/mol
InChI Key: QBLGRAAPADHBOW-UHFFFAOYSA-N
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Patent
US08569314B2

Procedure details

Under an atmosphere of argon, ethyl 2-(4-cyanobenzylidene)-3-oxobutanoate (300 mg, 1.2 mmol) and 1H-1,2,4-triazole-3-amine (130 mg, 1.5 mmol, 1.2 eq.) were dissolved in DMF (3 ml) and solid sodium bicarbonate (518 mg, 6.2 mmol, 5 eq.) was added. The mixture was stirred at 65° C. for 12 h. The mixture was then filtered, and the DMF from the filtrate was distilled off under reduced pressure. The residue was purified by preparative HPLC (Gromsil C18 column, 30×250 mm; mobile phase: acetonitrile-water-0.1% TFA). After lyophilization, the product was obtained as a solid (233 mg, 50% of theory).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:18]=[CH:17][C:6]([CH:7]=[C:8]([C:14](=O)[CH3:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1)#[N:2].[NH:19]1[CH:23]=[N:22][C:21]([NH2:24])=[N:20]1.C(=O)(O)[O-].[Na+]>CN(C=O)C>[C:1]([C:3]1[CH:18]=[CH:17][C:6]([CH:7]2[N:20]3[N:19]=[CH:23][N:22]=[C:21]3[NH:24][C:14]([CH3:15])=[C:8]2[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=C(C(=O)OCC)C(C)=O)C=C1
Name
Quantity
130 mg
Type
reactant
Smiles
N1N=C(N=C1)N
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
518 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 65° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
DISTILLATION
Type
DISTILLATION
Details
the DMF from the filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC (Gromsil C18 column, 30×250 mm; mobile phase: acetonitrile-water-0.1% TFA)
CUSTOM
Type
CUSTOM
Details
After lyophilization, the product was obtained as a solid (233 mg, 50% of theory)

Outcomes

Product
Details
Reaction Time
12 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.